![molecular formula C21H25N3O2 B5594932 4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594932.png)

4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-[3-(Dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone involves various chemical reactions, often including the use of piperazine as a linker or core structure. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, indicating the versatility of piperazine-based compounds in creating potentially bioactive molecules (Mekky & Sanad, 2020).

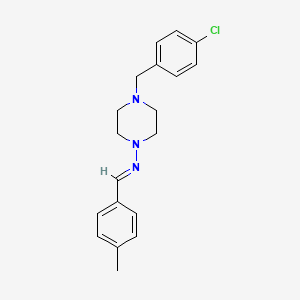

Molecular Structure Analysis

The molecular structure of related compounds often features complex arrangements of rings and functional groups, indicating a potential for diverse chemical reactivity and interactions. For example, the crystal structures of certain piperazine derivatives have been determined to show unique conformations and bonding patterns, which are critical for understanding their chemical behavior (Little et al., 2008).

Chemical Reactions and Properties

Piperazine derivatives, including those related to the compound , undergo various chemical reactions, highlighting their reactivity and potential for modification. These reactions are fundamental in exploring the chemical properties and the synthesis of novel derivatives with desired properties. For instance, the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties illustrate the chemical versatility of these compounds (Bhat et al., 2018).

Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibition

A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, showing potent antibacterial efficacies and biofilm inhibition activities against strains such as E. coli, S. aureus, and S. mutans. These compounds were also effective against MRSA and VRE bacterial strains, showcasing their potential as therapeutic agents for resistant bacterial infections.

Central Nervous System Agents

Research by Martin et al. (1981) involved the synthesis of 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. These compounds exhibited significant antitetrabenazine activity, suggesting potential applications as central nervous system agents, particularly as antidepressants.

Synthetic Chemistry Applications

The work of Bhat et al. (2018) presented a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety. This study exemplifies the utility of these compounds in synthetic chemistry, offering a simple and efficient method for their synthesis.

Enzymatic Studies

A study by Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, Lu AA21004, identifying the cytochrome P450 enzymes involved. This research provides insight into the enzymatic processes affecting compounds with piperazine structures, relevant for drug development and pharmacokinetics studies.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-15-8-10-18(11-9-15)24-13-16(2)23(14-20(24)25)21(26)17-6-5-7-19(12-17)22(3)4/h5-12,16H,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZPGKANERVIOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N(C)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594863.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)

![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)

![2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5594914.png)

![benzyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5594925.png)

![6-[2-(4-bromobenzoyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5594940.png)